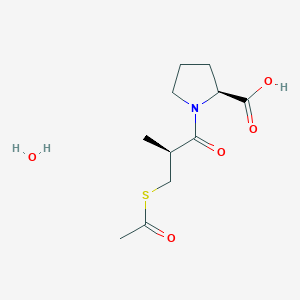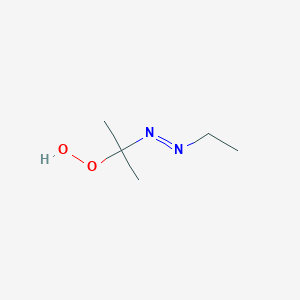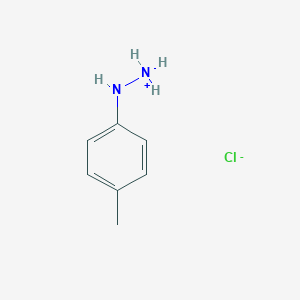
3-Propionamidophenylboronic acid
Overview
Description
3-Propionamidophenylboronic acid is a boronic acid derivative known for its ability to interact with diol groups found in sugars and glycoproteins. This compound has garnered significant attention due to its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and sensing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propionamidophenylboronic acid typically involves the reaction of phenylboronic acid with propionamide under specific conditions. One common method is the one-pot synthesis approach, which involves the use of solvents like dimethyl sulfoxide (DMSO) and crosslinkers such as N,N’-methylbisacrylamide (MBAA). This method ensures high selectivity and binding affinity for the target molecules .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Propionamidophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .
Scientific Research Applications
3-Propionamidophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the study of glycoproteins and glycans due to its ability to bind to diol groups.
Industry: The compound is used in the development of sensors and diagnostic tools for detecting sugars and other biomolecules
Mechanism of Action
The mechanism of action of 3-Propionamidophenylboronic acid involves its ability to form reversible covalent bonds with diol groups. This interaction is pH-dependent and is particularly strong under weakly acidic conditions. The compound targets sialic acids on cell surfaces, making it useful in cancer diagnosis and therapy. The binding affinity and selectivity of this compound are enhanced by its unique structure, which allows for efficient molecular recognition .
Comparison with Similar Compounds
5-Boronopicolinic Acid: Known for its high affinity and selectivity for sialic acids.
Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and molecular recognition.
Formylphenylboronic Acid: Used as an intermediate in the synthesis of active pharmaceutical compounds
Uniqueness: 3-Propionamidophenylboronic acid stands out due to its high binding affinity for sialic acids and its ability to form stable complexes under weakly acidic conditions. This makes it particularly useful in cancer research and therapy, where targeting sialic acids is crucial .
Properties
IUPAC Name |
[3-(propanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHHCOKJBCMMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165457 | |
| Record name | 3-Propionamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153853-43-1 | |
| Record name | 3-Propionamidophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propionamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine](/img/structure/B121631.png)
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)











